

# 5-Nitro-2-furaldehyde chemical properties and structure

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## Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde

Cat. No.: B057684

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## 5-Nitro-2-furaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Nitro-2-furaldehyde**, a derivative of furan, is a significant compound in medicinal chemistry and organic synthesis. It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly nitrofuran antibiotics. Its derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. This guide provides an in-depth overview of the chemical properties, structure, reactivity, and relevant experimental protocols for **5-Nitro-2-furaldehyde**, tailored for professionals in research and drug development.

## Chemical Structure and Identification

**5-Nitro-2-furaldehyde** is characterized by a furan ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.

Synonyms: 5-Nitrofurfural, 5-Nitro-2-furancarboxaldehyde[1][2]

## Structural Identifiers:

- SMILES: O=Cc1ccc(o1)--INVALID-LINK--=O

- InChI: 1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
- InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N[3]

## Physicochemical Properties

The key physicochemical properties of **5-Nitro-2-furaldehyde** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C5H3NO4	[1][2][3][4]
Molecular Weight	141.08 g/mol	[1][2]
Appearance	Yellow to brown crystalline solid	[1][3]
Melting Point	37-39 °C	[1][5]
Boiling Point	121 °C at 10 mmHg	[1]
Density	1.349 g/mL at 25 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.59	[1]
Flash Point	33 °C (closed cup)	[6]
Solubility	Sparingly soluble in water. Slightly soluble in Chloroform, DMSO, and Ethyl Acetate.	[1]
pKa	4.6	[7][8][9]

## Reactivity and Stability

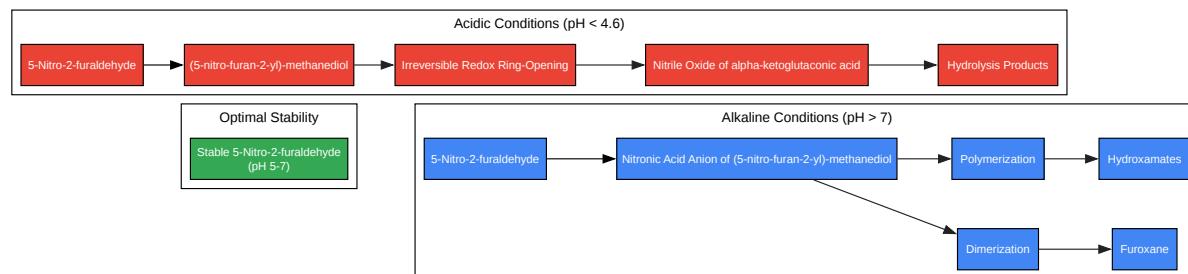
**5-Nitro-2-furaldehyde** is a flammable solid that is stable under recommended storage conditions but sensitive to heat, flames, sparks, direct sunlight, and strong bases.[5] Its stability is highly dependent on the pH of the solution.

## pH-Dependent Degradation

The compound is susceptible to degradation in both acidic and alkaline environments.<sup>[7]</sup>

- Alkaline Conditions: In alkaline solutions, **5-Nitro-2-furaldehyde** forms a nitronic acid anion of (5-nitro-furan-2-yl)-methanediol, leading to instability.<sup>[7][8]</sup> With increasing pH, the degradation products become more complex, with the potential for dimerization to form furoxane or polymerization to yield hydroxamates.<sup>[7][8][9]</sup> A rapid color change to a yellow or brownish hue is a strong indicator of degradation under these conditions.<sup>[7]</sup>
- Acidic Conditions: In acidic solutions, particularly below its pKa of 4.6, the compound exists as (5-nitro-furan-2-yl)-methanediol.<sup>[7][8]</sup> This form can undergo an irreversible redox ring-opening reaction to form a nitrile oxide of alpha-ketoglutaconic acid, which then hydrolyzes.<sup>[7][8][9]</sup>

For optimal stability, it is recommended to work with **5-Nitro-2-furaldehyde** in a buffered solution within a weakly acidic to neutral pH range (approximately pH 5-7).<sup>[7]</sup>



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Caption: pH-dependent degradation pathways of **5-Nitro-2-furaldehyde**.

## Experimental Protocols

## Synthesis of 5-Nitro-2-furaldehyde Diacetate

A common precursor, **5-Nitro-2-furaldehyde** diacetate, is synthesized through the nitration of 2-furaldehyde diacetate.

### Materials:

- Acetic anhydride
- Fuming nitric acid (d=1.5 g/ml)
- 2-Furaldehyde diacetate
- Ice
- 40% Sodium hydroxide solution
- Pyridine
- Ethanol
- Dilute acetic acid
- Water

### Procedure:

- Prepare a mixture of 143 g of acetic anhydride and 43.7 g of fuming nitric acid at 0 °C.
- Prepare a solution of 49.5 g of 2-furaldehyde diacetate in 51 g of acetic anhydride.
- Add the 2-furaldehyde diacetate solution to the nitric acid mixture over 30-40 minutes, maintaining the temperature below -5 °C.
- Stir the mixture for 3 hours.
- Pour the reaction mixture onto ice and add 40% sodium hydroxide solution with stirring until the separation of an oil is complete.

- Remove the aqueous layer.
- Cautiously add an equal volume of pyridine to the oil in small portions to recyclize the ring-opened intermediate.
- Warm the mixture for some time and then dilute with 2-3 parts of ice-water by volume.
- Filter the resulting precipitate and wash with dilute acetic acid and then water until free from pyridine.
- Recrystallize the crude **5-nitro-2-furaldehyde** diacetate from ethanol to obtain the purified product.[\[10\]](#)

## pH-Dependent Stability Study using HPLC

This protocol outlines a general procedure to evaluate the stability of **5-Nitro-2-furaldehyde** at various pH levels.

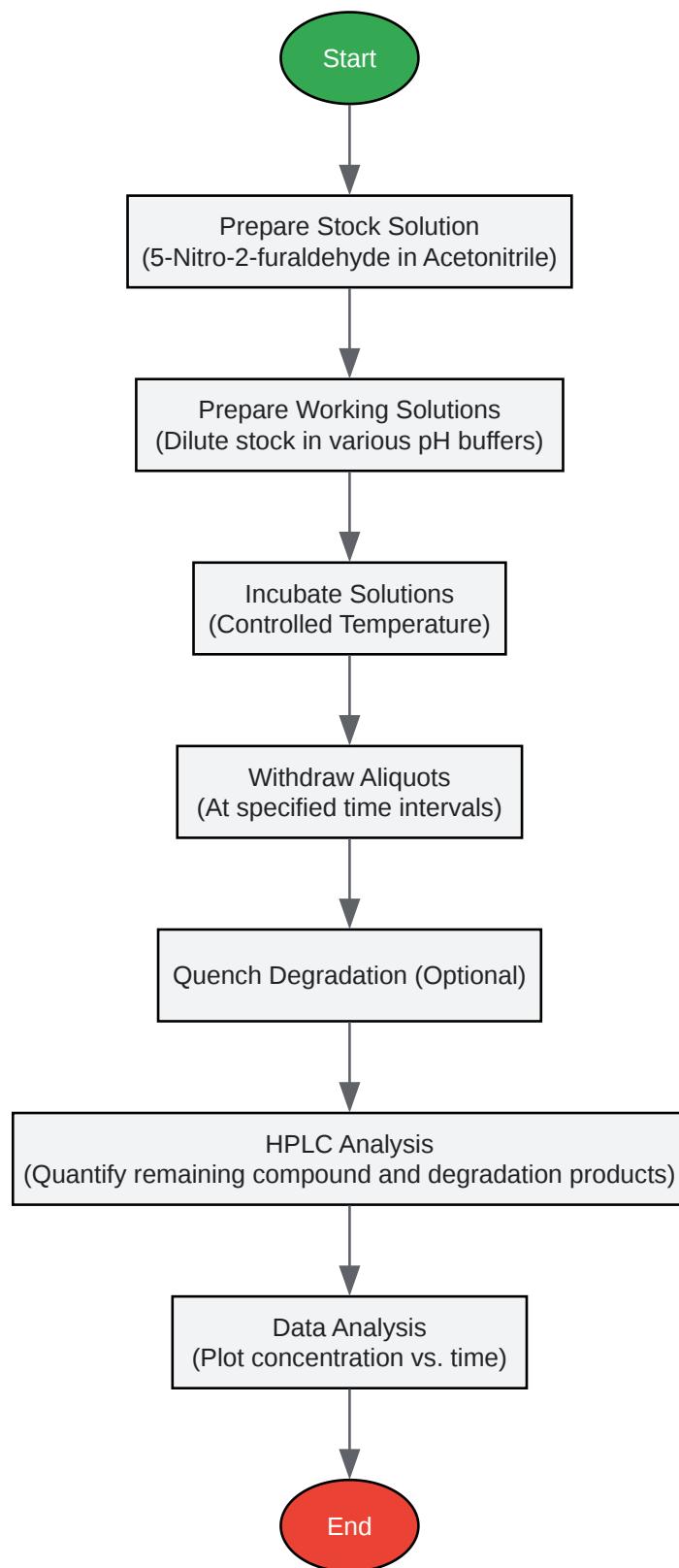
### Materials and Reagents:

- **5-Nitro-2-furaldehyde** (analytical standard)
- HPLC-grade acetonitrile and water
- Buffer solutions at desired pH values
- Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
- Volumetric flasks, pipettes, and standard laboratory glassware
- HPLC system with a UV detector
- C18 reverse-phase HPLC column

### Procedure:

- Preparation of Solutions:

- Stock Solution: Accurately weigh a known amount of **5-Nitro-2-furaldehyde** and dissolve it in a suitable solvent like acetonitrile to prepare a concentrated stock solution.
- Working Solutions: For each pH value to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.[\[7\]](#)
- Stability Study:
  - Incubate the prepared working solutions at a controlled temperature (e.g., 25°C or 40°C).
  - At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
  - If necessary, quench the degradation by adding a suitable reagent or by immediate cooling and dilution.[\[7\]](#)
- HPLC Analysis:
  - Analyze the aliquots using a validated HPLC method to determine the concentration of the remaining **5-Nitro-2-furaldehyde**.
  - Monitor for the appearance of degradation products.
- Data Analysis:
  - Plot the concentration of **5-Nitro-2-furaldehyde** versus time for each pH value to determine the degradation kinetics.



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Caption: Workflow for a pH-dependent stability study of **5-Nitro-2-furaldehyde** using HPLC.

# Biological Activity and Applications

**5-Nitro-2-furaldehyde** and its derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria, as well as some fungi.<sup>[1]</sup> It is a key intermediate in the synthesis of nitrofuran drugs.

## Antimicrobial Activity

Derivatives of **5-Nitro-2-furaldehyde** have been shown to be effective against a range of pathogens, including *Staphylococcus aureus*, *Salmonella schotmuelleri*, *Pseudomonas aeruginosa*, *Proteus vulgaris*, *Escherichia coli*, and *Streptococcus pyogenes*.<sup>[1]</sup> They also exhibit antitrichomonal and antifungal activities.<sup>[1]</sup>

## Mutagenicity

**5-Nitro-2-furaldehyde** has been reported to be mutagenic in some biological systems, including *Mycobacterium phlei* and plant cells.<sup>[11]</sup> It has been shown to induce reverse mutations and chromosomal aberrations.<sup>[11]</sup>

## Applications in Synthesis

**5-Nitro-2-furaldehyde** is a versatile reagent used in the synthesis of various heterocyclic compounds. For instance, it has been used to synthesize a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and in the synthesis of modified mesoporous silica (MCM-41).<sup>[3][6]</sup> It is also a precursor for the synthesis of medicinally important Mannich bases of **5-nitro-2-furaldehyde** semicarbazone.<sup>[12]</sup>

## Conclusion

**5-Nitro-2-furaldehyde** is a compound of significant interest in medicinal chemistry and drug development due to its role as a precursor to nitrofuran antibiotics and other biologically active molecules. A thorough understanding of its chemical properties, particularly its pH-dependent stability, is crucial for its effective handling and application in research and synthesis. The experimental protocols provided in this guide offer a starting point for further investigation and utilization of this important chemical entity.

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